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molecular formula C7H4ClN3O3 B8643284 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one

5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one

Cat. No. B8643284
M. Wt: 213.58 g/mol
InChI Key: XIKTXPKKPIKRJI-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of 5-chloro-4-nitro-2,1,3-benzoselenadiazole from Step B (650 mg, 2.47 mmol) in conc. HCl (4 mL) and 48% aqueous HI (2 mL) was stirred at ambient temperature for 2 h. The reaction was diluted with a 1:1 saturated aqueous solution of NaHSO4 and Na2CO3 (20 mL) and then adjusted to pH 10 using 10 M aqueous NaOH. The mixture was extracted with EtOAc (3×10 mL) and the organic extracts dried over Na2SO4, filtered, and concentrated in vacuo. The resulting dark red solid was dissolved in CH3CN (4 mL) and phosgene was added (20% solution in toluene, 1.5 mL, 3.2 mmol). The reaction mixture was stirred for 1 h, then diluted with toluene. Filtration of the resultant solid gave the title compound. MS: m/z=214 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se][N:8]=[C:4]2[C:3]=1[N+:11]([O-:13])=[O:12].[OH-].[Na+].[C:16]([O-])([O-])=[O:17].[Na+].[Na+]>Cl.I.OS([O-])(=O)=O.[Na+]>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][C:16](=[O:17])[NH:8][C:4]=2[C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
ClC1=C(C=2C(=N[Se]N2)C=C1)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark red solid was dissolved in CH3CN (4 mL)
ADDITION
Type
ADDITION
Details
phosgene was added (20% solution in toluene, 1.5 mL, 3.2 mmol)
ADDITION
Type
ADDITION
Details
diluted with toluene
FILTRATION
Type
FILTRATION
Details
Filtration of the resultant solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C2=C(NC(N2)=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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